2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
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Overview
Description
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is a heterocyclic compound with a molecular formula of C9H11ClN2 It is characterized by a seven-membered ring fused to a pyrimidine ring, with a chlorine atom attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with cycloheptanone in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to modify the ring structure or to introduce hydrogen atoms at specific positions.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. The chlorine atom and the fused ring structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta-4,5-thieno[2,3-d]pyrimidine
- 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivatives
Uniqueness
This compound is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-11-6-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCFJKSUOIBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(N=C2CC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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